molecular formula C17H16N4O5S2 B2715414 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865160-99-2

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2715414
CAS No.: 865160-99-2
M. Wt: 420.46
InChI Key: ORVSAXXWGVGUOC-ZPHPHTNESA-N
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Description

The compound (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a structurally complex molecule featuring a benzo[d]thiazole core fused with a thiophene-carboxamide moiety. Key structural elements include:

  • A Z-configuration imine at the benzo[d]thiazol-2(3H)-ylidene position.
  • A 3-(2-methoxyethyl) group, contributing to solubility and conformational flexibility.

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c1-10(22)18-11-3-4-12-14(9-11)28-17(20(12)7-8-26-2)19-16(23)13-5-6-15(27-13)21(24)25/h3-6,9H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVSAXXWGVGUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC Name N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Molecular Formula C17H18N4O4S
Molecular Weight 378.41 g/mol
CAS Number 1321729-10-5

This compound features a complex arrangement of functional groups, including acetamido, methoxyethyl, and nitro groups, which contribute to its unique biological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical for cellular function:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
    • This compound has been shown to inhibit PTP1B, a key regulator in insulin and leptin signaling pathways. This inhibition enhances insulin sensitivity and glucose uptake, making it a candidate for managing Type II diabetes .
  • Antimicrobial Activity :
    • Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. The compound's structural features facilitate interactions with microbial targets, potentially disrupting their metabolic processes .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Activity

A study evaluating various benzo[d]thiazole derivatives found that compounds similar to this compound demonstrated potent activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting a strong potential for development as an antimicrobial agent .

Anticancer Activity

In vitro studies have reported that the compound exhibits cytotoxic effects on several cancer cell lines. For example, it has been shown to significantly reduce cell viability in breast cancer cells by inducing apoptosis and inhibiting proliferation .

Case Studies

  • Diabetic Model Studies : In streptozotocin-induced diabetic Wistar rats, administration of the compound resulted in a notable decrease in blood glucose levels compared to control groups. This suggests its potential utility in diabetes management .
  • Neurotoxicity Assessment : A series of related compounds were evaluated for neurotoxicity and anticonvulsant activity. The results indicated that while some derivatives showed beneficial effects on seizure thresholds, they did not exhibit significant neurotoxic effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzo[d]thiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAdditional Notes
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)ModerateHighEffective against multiple cancer types
(Z)-N-(6-acetamido-benzothiazole)LowModerateLess effective than target compound
(Z)-N-(benzothiazole-thiophene hybrid)HighModerateShows promise in dual-action therapies

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Challenges : Low yields in nitro-containing analogues () suggest the target may require optimized reaction conditions.
  • Bioactivity Potential: The nitrothiophene and acetamido groups position the target for exploration in kinase or protease inhibition, akin to Dasatinib .
  • Data Limitations : Melting points, solubility, and bioactivity data for the target are absent in the provided evidence, necessitating further experimental validation.

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